2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol
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Overview
Description
2,4-Diphenyl-5,6-dipyridin-2-ylpyridin-3-ol is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring system substituted with phenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of intermediate compounds such as azidomethyl-phenyl-pyrazoles followed by electrophilic cyclization and cross-coupling reactions . The reaction conditions often involve the use of iodine-mediated electrophilic cyclization and Suzuki cross-couplings with various boronic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6-dipyridin-2-ylpyridin-3-ol can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2,4-Diphenyl-5,6-dipyridin-2-ylpyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiproliferative activity against cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Catalysis: It can act as a ligand in coordination chemistry, forming complexes with metals like copper and silver.
Mechanism of Action
The mechanism by which 2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol exerts its effects involves its
Properties
CAS No. |
88072-72-4 |
---|---|
Molecular Formula |
C27H19N3O |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2,4-diphenyl-5,6-dipyridin-2-ylpyridin-3-ol |
InChI |
InChI=1S/C27H19N3O/c31-27-23(19-11-3-1-4-12-19)24(21-15-7-9-17-28-21)26(22-16-8-10-18-29-22)30-25(27)20-13-5-2-6-14-20/h1-18,31H |
InChI Key |
ZZKYNNSIJKMLNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2O)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
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